
1,5-Dimethoxy-9,10-bis(phenylethynyl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethoxy-9,10-bis(phenylethynyl)anthracene is an anthracene-based derivative known for its unique photophysical properties. This compound is characterized by its high thermal stability and strong fluorescence, making it a valuable material in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dimethoxy-9,10-bis(phenylethynyl)anthracene can be synthesized through the Suzuki/Sonogashira cross-coupling reactions. The process involves the coupling of 1,5-dimethoxyanthracene with phenylacetylene in the presence of a palladium catalyst and a base . The reaction typically occurs under an inert atmosphere at elevated temperatures to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethoxy-9,10-bis(phenylethynyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,5-Dimethoxy-9,10-bis(phenylethynyl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
Biology: Employed in bioimaging and as a marker in biological assays.
Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.
Mecanismo De Acción
The mechanism of action of 1,5-Dimethoxy-9,10-bis(phenylethynyl)anthracene primarily involves its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence emission. This property is exploited in various applications, such as fluorescence microscopy and OLEDs . The molecular targets and pathways involved include the interaction with specific wavelengths of light, resulting in the excitation of electrons and subsequent emission of light.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its strong fluorescence and used in similar applications.
9,10-Diphenylanthracene: Another anthracene derivative with notable fluorescence properties.
5,12-Bis(phenylethynyl)naphthacene: Used in optoelectronic devices and has similar photophysical characteristics.
Uniqueness
1,5-Dimethoxy-9,10-bis(phenylethynyl)anthracene stands out due to its high thermal stability and unique substitution pattern, which enhances its fluorescence properties and makes it suitable for a broader range of applications compared to its counterparts .
Propiedades
Número CAS |
80034-25-9 |
|---|---|
Fórmula molecular |
C32H22O2 |
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
1,5-dimethoxy-9,10-bis(2-phenylethynyl)anthracene |
InChI |
InChI=1S/C32H22O2/c1-33-29-17-9-15-25-28(22-20-24-13-7-4-8-14-24)32-26(16-10-18-30(32)34-2)27(31(25)29)21-19-23-11-5-3-6-12-23/h3-18H,1-2H3 |
Clave InChI |
GYRUSRYHLMJWEU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C(C3=C(C=CC=C3OC)C(=C21)C#CC4=CC=CC=C4)C#CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Amino-4-{[3-(1H-imidazol-1-yl)propyl]amino}anthracene-9,10-dione](/img/structure/B13128417.png)
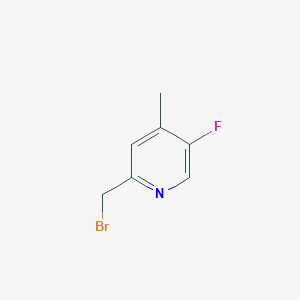
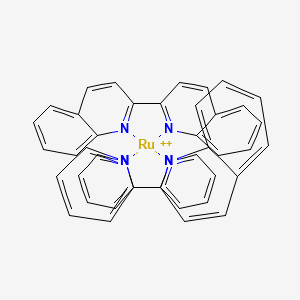
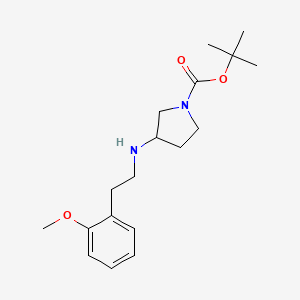
![(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[2-hydroxyethyl(methyl)carbamothioyl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13128439.png)
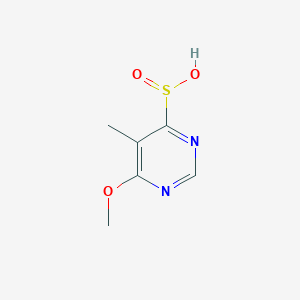
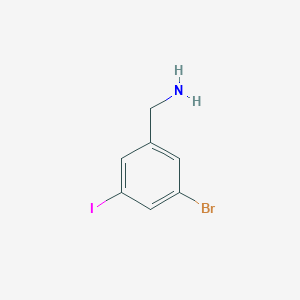
![3-Aminobenzo[d]isoxazole-7-carbonitrile](/img/structure/B13128443.png)


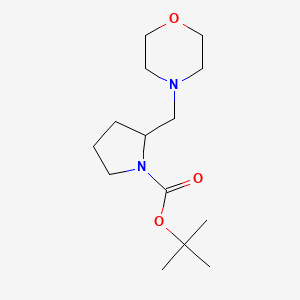
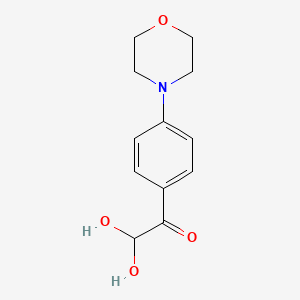
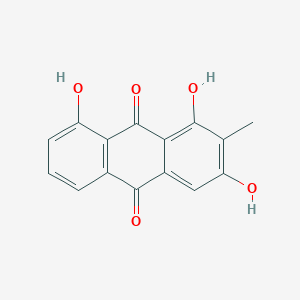
![1-Amino-2-[(phenylimino)methyl]anthraquinone](/img/structure/B13128481.png)
